2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound with the molecular formula C11H11Cl2NO3S and a molecular weight of 308.185 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with dichloro groups and a dioxidotetrahydrothiophenyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichloro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be compared with other similar compounds, such as:
- 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- 2,4-dichloro-N-(1,1-dioxo-2,3-dihydro-1H-thiophen-3-yl)-N-p-tolyl-benzamide
- N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-4-nitro-benzamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-7-1-2-9(10(13)5-7)11(15)14-8-3-4-18(16,17)6-8/h1-2,5,8H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIPTGWPEDTTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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